5-Benzyl-5-azaspiro[2.4]heptan-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-5-azaspiro[2.4]heptan-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEGEJNTABPWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Benzyl 5 Azaspiro 2.4 Heptan 7 Amine and Its Precursors
Retrosynthetic Analysis of the Spiro[2.4]heptane Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the 5-azaspiro[2.4]heptane framework, the analysis primarily focuses on the disconnection of the cyclopropane (B1198618) ring.
A primary retrosynthetic disconnection breaks the bonds of the cyclopropane ring. This suggests a synthetic route starting from a suitably functionalized pyrrolidine (B122466) derivative. Specifically, a 4-exocyclic methylene-substituted proline compound can serve as a key precursor. google.com The subsequent formation of the cyclopropane ring can then be achieved through a cyclopropanation reaction, such as the Simmons-Smith reaction or its variations, which utilize a metal carbenoid. google.com This approach simplifies the complex spirocyclic structure into a more accessible heterocyclic starting material.
Alternative strategies might involve the formation of the pyrrolidine ring onto a pre-existing cyclopropane-containing structure. However, the former approach, building the cyclopropane onto a pyrrolidine scaffold, is more commonly documented for this class of compounds.
Direct and Stepwise Synthetic Routes to 5-Benzyl-5-azaspiro[2.4]heptan-7-amine
The forward synthesis of this compound involves a multi-step sequence that logically follows the pathways identified in the retrosynthetic analysis. The process includes the formation of a key ketone intermediate, the introduction of the necessary benzyl (B1604629) group, and the final conversion of the ketone to the target amine.
The synthesis of a ketone at the C-7 position is a critical step, as this carbonyl group provides a handle for the subsequent introduction of the amine functionality. A common starting material for this pathway is a derivative of proline, such as (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. google.com
The synthesis proceeds by converting the C-4 keto group into an exocyclic methylene group. This is often achieved through a Wittig reaction or a similar olefination protocol. Once the 4-methylene-pyrrolidine derivative is obtained, a cyclopropanation reaction is performed to construct the spiro[2.4]heptane framework. Reagents like diethylzinc (Et₂Zn) combined with chloroiodomethane (ClCH₂I) or diiodomethane (CH₂I₂) are employed to generate the carbene species required for the addition across the double bond, yielding the spirocyclic ketone precursor. google.com
The benzyl group (Bn), which has the structure C₆H₅CH₂–, is introduced onto the nitrogen atom of the azaspiro system. wikipedia.org This step is typically accomplished through a standard nucleophilic substitution reaction. The nitrogen atom of the 5-azaspiro[2.4]heptane precursor acts as a nucleophile, attacking an electrophilic benzylating agent such as benzyl bromide (BnBr) or benzyl chloride (BnCl).
This N-benzylation is often performed in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to neutralize the acid generated during the reaction. In many synthetic schemes, the benzyl group serves a dual purpose: it is an integral part of the final target molecule's structure and can also function as a protecting group for the secondary amine during subsequent chemical transformations. wikipedia.orgorganic-chemistry.org The protection of alcohols as benzyl ethers can be achieved under basic, acidic, or neutral conditions, and similar principles apply to the benzylation of amines. organic-chemistry.org
With the N-benzylated spiro[2.4]heptan-7-one intermediate in hand, the final step is the conversion of the C-7 ketone into an amine. The most common and efficient method for this transformation is reductive amination. masterorganicchemistry.com
This one-pot procedure involves two key stages:
Imine Formation: The ketone is first treated with an ammonia source, such as ammonia itself or an ammonium (B1175870) salt like ammonium acetate, to form an imine or enamine intermediate in situ.
Reduction: A reducing agent, added to the same reaction mixture, reduces the imine to the desired primary amine.
Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com These reagents are mild enough to selectively reduce the protonated imine intermediate in the presence of the original ketone, which minimizes the formation of the corresponding alcohol as a byproduct. masterorganicchemistry.com An alternative, two-step approach involves the formation of an oxime by reacting the ketone with hydroxylamine, followed by the reduction of the oxime to the amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. msesupplies.com
Catalytic Approaches in Azaspiroheptane Synthesis
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability. The synthesis of azaspiroheptanes has benefited significantly from the application of transition metal catalysis, particularly using palladium.
Palladium catalysts are versatile and have been employed in several key transformations for constructing and modifying the azaspiro[2.4]heptane core.
Palladium-Catalyzed Cyclization: Palladium catalysts can facilitate intramolecular cyclization reactions to form heterocyclic rings. For instance, Pd-catalyzed reactions of alkynyl carboxamides have been used to synthesize 5-azaspiro[2.4]heptan derivatives. msesupplies.com These methods offer a powerful way to construct the core ring system.
Palladium-Catalyzed Hydrogenation: Catalytic hydrogenation using palladium, typically on a carbon support (Pd/C), is a crucial reaction in this synthetic field. organic-chemistry.org It is widely used for:
Enantioselective Hydrogenation: In the synthesis of chiral molecules, palladium catalysts can be used in enantioselective hydrogenation reactions to produce a specific stereoisomer. For example, the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane has been achieved via the highly enantioselective hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate. msesupplies.com
Deprotection: The benzyl group, often used to protect the nitrogen atom, can be removed via palladium-catalyzed hydrogenolysis. organic-chemistry.org This reaction cleaves the C-N bond, releasing the free amine and toluene as a byproduct, and is a standard method for deprotection in organic synthesis.
The strategic use of palladium catalysis provides efficient and selective routes for both the construction of the azaspiro framework and the manipulation of functional groups necessary to arrive at the final target compound. lookchem.comx-mol.com
Data Tables
Table 1: Overview of a General Synthetic Strategy
| Step | Transformation | Typical Reagents and Conditions | Purpose |
| 1 | Methylene Installation | Wittig Reagent (e.g., Ph₃P=CH₂) | Converts C-4 ketone on pyrrolidine precursor to an exocyclic double bond. |
| 2 | Cyclopropanation | Et₂Zn, CH₂I₂ (Simmons-Smith) | Forms the spiro-fused cyclopropane ring. google.com |
| 3 | N-Benzylation | Benzyl bromide (BnBr), K₂CO₃ | Introduces the benzyl group onto the pyrrolidine nitrogen. organic-chemistry.org |
| 4 | Reductive Amination | NH₄OAc, NaBH₃CN | Converts the C-7 ketone directly to the C-7 primary amine. masterorganicchemistry.com |
Phase Transfer Catalysis for Stereoselective Transformations
Phase Transfer Catalysis (PTC) has emerged as a powerful technique for conducting stereoselective transformations in biphasic systems. This methodology is particularly relevant for the synthesis of chiral precursors to this compound. The core principle involves a catalyst, typically a chiral quaternary ammonium salt, which facilitates the transfer of a reactant from an aqueous phase to an organic phase, where the reaction with a substrate occurs. The chiral environment provided by the catalyst directs the stereochemical outcome of the reaction.
In a closely related synthesis, a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a key precursor to the azaspiro[2.4]heptane core, has been demonstrated. google.com This method employs a one-pot double allylic alkylation of a glycine-derived imine in the presence of a chinchonidine-derived catalyst under phase transfer conditions. google.com The reaction's success is highly dependent on the catalyst structure and reaction conditions. Cinchona alkaloids are frequently used as scaffolds for chiral phase transfer catalysts due to their rigid structure and multiple stereocenters, which allow for effective steric shielding and control over the approach of the reactants. google.com
The general mechanism of chiral PTC in this context involves the formation of a tight ion pair between the chiral ammonium cation of the catalyst and the enolate of the glycine imine in the organic phase. This chiral ion pair then reacts with the alkylating agent. The specific stereochemical arrangement of the catalyst dictates the facial selectivity of the alkylation, leading to the preferential formation of one enantiomer.
Stereoselective Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceuticals, where a single enantiomer is often responsible for the desired biological activity. Two primary strategies are employed to achieve this: asymmetric synthesis, which creates the desired stereochemistry during the reaction, and chiral resolution, which separates a racemic mixture into its constituent enantiomers.
Chiral Induction and Resolution Strategies
Chiral induction is exemplified by the use of phase transfer catalysis, as discussed previously. In the synthesis of a key precursor, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, high levels of enantioselectivity have been achieved. google.com The reaction conditions are meticulously optimized to maximize the enantiomeric excess (ee).
| Parameter | Condition | Outcome |
| Catalyst | Chinchonidine-derived | High enantioselectivity |
| Temperature | -20 °C | Optimal yield and selectivity |
| Base | KOH | Effective for enolate formation |
| Solvent | Toluene/CH₂Cl₂ | Biphasic system for PTC |
An alternative and more traditional approach is chiral resolution. This method is employed in a patented synthesis of this compound. google.com In this pathway, the racemic amine is synthesized first. Subsequently, it is treated with a chiral resolving agent, L-camphorsulfonic acid, to form diastereomeric salts. google.com These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the enantiopure amine.
Control of (S)- and (R)-Configurations at Spiro and Amine Centers
The stereochemistry of the final product is determined by the synthetic strategy. In the asymmetric PTC approach, the configuration at the spirocyclic center is established during the catalytic alkylation step. google.com The choice of the cinchona alkaloid enantiomer (e.g., cinchonidine vs. cinchonine) as the catalyst precursor dictates whether the (S)- or (R)-configuration is predominantly formed. The subsequent transformations to introduce the amine group are designed to proceed without affecting the established stereocenter.
In the resolution-based approach, the synthesis initially produces a racemic mixture of this compound, meaning both (S)- and (R)-enantiomers are formed in equal amounts. google.com The control over the final configuration is achieved during the resolution step. The use of L-camphorsulfonic acid allows for the selective crystallization and isolation of the salt containing the (S)-amine. google.com To obtain the (R)-enantiomer, one could presumably use D-camphorsulfonic acid as the resolving agent or isolate it from the mother liquor of the L-camphorsulfonic acid resolution.
The key steps in the resolution-based synthesis are outlined below:
Synthesis of racemic 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione. google.com
Formation of an oxime at the 7-position, followed by reduction to the racemic amine. google.com
Resolution with L-camphorsulfonic acid to isolate the (S)-enantiomer. google.com
Comparative Analysis of Synthetic Pathways: Yields, Selectivities, and Atom Economy
When evaluating different synthetic routes to this compound, it is important to compare them based on several key metrics, including chemical yield, stereoselectivity, and atom economy.
| Metric | Asymmetric PTC Route (Inferred for Benzyl derivative) | Classical Resolution Route |
| Overall Approach | Asymmetric synthesis | Synthesis of racemate followed by resolution |
| Stereocontrol | High enantioselectivity (e.g., 95:5 e.r. for precursor) google.com | Excellent enantiopurity after resolution |
| Yield | Can be high for the catalytic step (e.g., 71% for precursor) google.com | Theoretical maximum of 50% for the desired enantiomer from the racemate, plus losses during multi-step synthesis and resolution. |
| Atom Economy | Generally higher as it avoids discarding 50% of the material. Catalytic nature is favorable. | Inherently lower due to the resolution step where at least 50% of the racemic mixture (the undesired enantiomer) is discarded unless a racemization and recycling process is implemented. |
| Process Steps | Potentially shorter for establishing the core chiral structure. | Generally involves more steps, including the synthesis of the racemate and the resolution process itself. |
The asymmetric synthesis via phase transfer catalysis offers a more elegant and atom-economical approach. It establishes the desired stereochemistry early on, and in high enantiomeric excess, avoiding the need to synthesize and then discard the unwanted enantiomer. The yields for the key catalytic step can be quite high, making it an attractive option for efficient synthesis. google.com
Structural Elucidation and Conformational Analysis of 5 Benzyl 5 Azaspiro 2.4 Heptan 7 Amine
Advanced Spectroscopic Characterization
The definitive structure of 5-Benzyl-5-azaspiro[2.4]heptan-7-amine is established through a combination of high-resolution spectroscopic methods. These techniques provide a comprehensive picture of the molecule's atomic connectivity and the chemical environment of its constituent atoms.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR would provide critical data for this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the benzyl (B1604629) group would likely appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons (CH₂) would present as a singlet or a pair of doublets around 3.5-4.0 ppm. The protons on the pyrrolidine (B122466) and cyclopropane (B1198618) rings would exhibit more complex splitting patterns in the upfield region of the spectrum, typically between 0.5 and 3.0 ppm, due to spin-spin coupling. The protons of the amine group (NH₂) would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The aromatic carbons of the benzyl group would be observed in the downfield region, approximately between 127 and 140 ppm. The benzylic carbon would resonate around 60-65 ppm. The spiro carbon, a key feature of the molecule, would have a characteristic chemical shift. The remaining aliphatic carbons of the pyrrolidine and cyclopropane rings would appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic (C₆H₅) | 7.2 - 7.4 (multiplet) | 127 - 140 |
| Benzylic (CH₂) | 3.5 - 4.0 (singlet) | 60 - 65 |
| Pyrrolidine (CH₂, CH) | 1.5 - 3.0 (multiplets) | 40 - 60 |
| Cyclopropane (CH₂) | 0.5 - 1.5 (multiplets) | 10 - 25 |
| Amine (NH₂) | Variable (broad singlet) | - |
| Spiro (C) | - | ~70 |
Note: The predicted chemical shifts are estimates based on typical values for similar functional groups and structural motifs.
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₈N₂), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.
The expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally determined value. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzyl group, leading to a prominent peak at m/z 91 (tropylium cation), and fragmentation of the azaspirocyclic core. The "nitrogen rule" would apply, where a molecule with an even number of nitrogen atoms, such as this one, would have an even nominal molecular weight libretexts.org.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Key expected vibrational frequencies include:
N-H stretching: A medium to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
C-H stretching (aromatic): Absorptions typically appear above 3000 cm⁻¹.
C-H stretching (aliphatic): Absorptions are generally found just below 3000 cm⁻¹.
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
C-N stretching: This vibration would likely be observed in the fingerprint region, between 1000 and 1350 cm⁻¹.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
For this compound, a single-crystal X-ray diffraction study would unambiguously establish the spatial arrangement of the atoms, including the relative orientation of the benzyl group and the amine substituent on the spirocyclic framework. This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group. While specific crystallographic data for this compound is not publicly available, studies on similar spirocyclic systems have successfully used this technique for structural confirmation calpaclab.com.
Computational Studies of Molecular Conformation
Computational chemistry provides valuable insights into the conformational preferences and electronic properties of molecules, complementing experimental data.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations would be employed to determine the lowest energy (ground state) conformation of this compound.
By performing a geometry optimization, computational models can predict bond lengths, bond angles, and dihedral angles for the most stable conformer of the molecule. These theoretical parameters can then be compared with experimental data obtained from X-ray crystallography, if available, to validate the computational model. Furthermore, DFT can be used to calculate other properties, such as the molecule's dipole moment and vibrational frequencies, which can be compared with IR spectroscopic data.
Molecular Dynamics Simulations for Conformational Flexibility
For this compound, the primary sources of conformational flexibility are the puckering of the five-membered pyrrolidine ring and the rotation of the benzyl and amine substituents. The pyrrolidine ring is not planar and typically adopts envelope or twisted conformations to relieve ring strain. In a spirocyclic system like this, the fusion to the cyclopropane ring is expected to restrict the accessible puckering states compared to a non-spirocyclic pyrrolidine.
A hypothetical representation of data that could be obtained from such simulations is presented in the table below, illustrating the types of parameters that are typically analyzed.
| Dihedral Angle | Description | Predicted Stable Conformations (degrees) |
| C2-N5-C(benzyl)-C(phenyl) | Rotation of the benzyl group | ~60°, ~180°, ~300° |
| N5-C7-C(amine)-H | Orientation of the amine group | Multiple low-energy states |
| C2-C3-C4-N5 | Pyrrolidine ring pucker | Restricted range due to spiro fusion |
This table is representative and based on expected outcomes from molecular dynamics simulations of similar compounds.
Influence of the Spirocyclic Ring System on Molecular Rigidity and Preferred Conformations
The presence of the spirocyclic ring system in this compound has a profound influence on its molecular rigidity and preferred conformations. Spirocyclization is a well-established strategy in medicinal chemistry to impart conformational rigidity to a molecule. pharmablock.com This rigidity is advantageous as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. pharmablock.comnih.gov
The fusion of the cyclopropane and pyrrolidine rings at the C4 position significantly constrains the conformational freedom of the five-membered ring. Unlike a simple substituted pyrrolidine, which can undergo a wider range of puckering motions, the spiro junction in 5-azaspiro[2.4]heptane derivatives limits the accessible envelope and twist conformations. This results in a more well-defined three-dimensional structure.
The inherent rigidity of the spirocyclic core also influences the orientation of the substituents. The benzyl group on the nitrogen atom and the amine group at the 7-position will have their spatial orientations influenced by the fixed geometry of the spiro scaffold. This pre-organization of substituents can be crucial for aligning the molecule optimally within a binding pocket of a protein.
Research on various spirocyclic pyrrolidines has consistently highlighted their uniquely rigid structures, which not only allows for more predictable conformations in computational docking studies but also contributes to a less significant decrease in conformational freedom upon protein binding. nih.gov The defined three-dimensional arrangement of functionalities in spirocyclic scaffolds enables more extensive and specific interactions with target proteins, potentially leading to increased potency and reduced off-target effects. pharmablock.com
Chemical Reactivity and Transformation Chemistry of 5 Benzyl 5 Azaspiro 2.4 Heptan 7 Amine
Reactivity of the Amine Functionality
The primary amine group at the C-7 position is a key site for a variety of chemical reactions, including protonation, acylation, alkylation, and arylation, as well as the formation of salts and coordination complexes.
Basicity and Protonation Studies
As a primary amine, 5-benzyl-5-azaspiro[2.4]heptan-7-amine is basic and readily undergoes protonation in the presence of an acid to form the corresponding ammonium (B1175870) salt. The lone pair of electrons on the nitrogen atom can accept a proton, leading to the formation of a positively charged species. This property is fundamental to its handling and purification, often being converted to its hydrochloride salt to improve solubility and stability. For instance, the related (S)-7-amino-5-azaspiro[2.4]heptane is prepared as its dihydrochloride (B599025) salt by treatment with hydrochloric acid in methanol (B129727). acs.org
Acylation, Alkylation, and Arylation Reactions
The nucleophilic nature of the primary amine at C-7 allows for a range of functionalization reactions, including the formation of amides, and secondary or tertiary amines.
Acylation: The amine readily reacts with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. nih.govgoogle.com These reactions typically proceed via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. For example, reaction with acetic anhydride (B1165640) would yield N-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)acetamide. The use of a base is often employed to neutralize the acidic byproduct, such as HCl in the case of acyl chlorides. nih.gov
Alkylation: N-alkylation of the primary amine can be achieved using various alkylating agents, such as alkyl halides. uni.lu This reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. This can lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium salts with further alkylation.
Arylation: The formation of N-aryl derivatives can be accomplished through methods like the Buchwald-Hartwig amination. nih.govsigmaaldrich.com This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate. This powerful reaction enables the synthesis of a wide array of N-aryl-5-benzyl-5-azaspiro[2.4]heptan-7-amine derivatives, which are valuable in medicinal chemistry. The choice of phosphine (B1218219) ligand is crucial for the success of this transformation. mdpi.com
Formation of Salts and Complexation Behavior
As a diamine, this compound can form salts with various acids. The formation of the dihydrochloride salt of the related (S)-7-amino-5-azaspiro[2.4]heptane is a well-documented example. acs.org These salts often exhibit increased crystallinity and solubility in polar solvents compared to the free base.
Furthermore, the presence of two nitrogen atoms with lone pairs of electrons makes this molecule a potential ligand for metal coordination. Diamine ligands are known to form stable complexes with a variety of transition metals. bldpharm.com The stereochemistry of the spirocyclic scaffold can influence the coordination geometry and the properties of the resulting metal complexes, making them of interest in the field of asymmetric catalysis. chiralen.com
Chemical Transformations of the Spiro[2.4]heptane Skeleton
The strained three-membered cyclopropane (B1198618) ring within the spiro[2.4]heptane skeleton is susceptible to ring-opening reactions, offering a pathway to more complex molecular architectures. The C-7 position also serves as a handle for further functional group interconversions.
Ring-Opening Reactions of the Cyclopropane Moiety
The inherent ring strain of the cyclopropane moiety makes it susceptible to cleavage under certain conditions, particularly with the use of Lewis acids. uni.lumasterorganicchemistry.comacs.org The activation of a functional group attached to the spirocyclic system by a Lewis acid can initiate a ring-opening cascade. For instance, in related systems, Lewis acid-mediated reactions of spirocyclopropanes with various nucleophiles have been shown to proceed via ring-opening of the cyclopropane. This reactivity provides a synthetic route to expand the five-membered pyrrolidine (B122466) ring or to introduce new functional groups.
Functionalization at C-7 Position (e.g., oxidation to ketone, reduction to alcohol)
The C-7 position can be further functionalized through oxidation and reduction reactions.
Oxidation to Ketone: The secondary amine at the C-7 position can be oxidized to the corresponding ketone, 5-benzyl-5-azaspiro[2.4]heptan-7-one. Various oxidizing agents can be employed for this transformation. bldpharm.com The resulting ketone is a valuable intermediate for further synthetic modifications.
Reduction to Alcohol: The carbonyl group of 5-benzyl-5-azaspiro[2.4]heptan-7-one can be reduced to a hydroxyl group, yielding 5-benzyl-5-azaspiro[2.4]heptan-7-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4). This reduction can lead to the formation of diastereomeric alcohols, and the stereoselectivity of the reaction can often be controlled by the choice of reducing agent and reaction conditions. The synthesis of (S)-7-amino-5-azaspiro[2.4]heptane often proceeds through the highly enantioselective hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate precursor, highlighting the importance of stereocontrolled reductions in this system. acs.orgchiralen.com
Reactivity of the Benzyl (B1604629) Group: De-benzylation and Substitutions
The N-benzyl group in this compound primarily serves as a protecting group for the nitrogen atom within the pyrrolidine ring of the spirocycle. Its removal, or de-benzylation, is a key transformation, often preceding further functionalization of the core structure.
De-benzylation:
The most common and efficient method for the cleavage of the N-benzyl bond is catalytic hydrogenation. This can be achieved through two primary approaches: standard catalytic hydrogenation and catalytic transfer hydrogenation.
Standard Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction is generally carried out in a protic solvent like methanol or ethanol. The efficiency of the reaction can sometimes be enhanced by the addition of an acid, which can help to reduce catalyst poisoning by the product amine. nih.gov However, prolonged reaction times or harsh conditions may be required. nih.gov
Catalytic Transfer Hydrogenation (CTH): CTH offers a milder and often more rapid alternative to standard hydrogenation. This technique utilizes a hydrogen donor in conjunction with a catalyst. Ammonium formate (B1220265) is a widely used hydrogen donor for the de-benzylation of N-benzylamines in the presence of Pd/C. mdma.ch This method is known for its efficiency and often proceeds to completion in a short period under reflux temperatures. mdma.ch Another hydrogen donor that has been used for selective N-debenzylation is 1,4-cyclohexadiene. lookchem.com
| De-benzylation Method | Catalyst | Hydrogen Source/Donor | Solvent | General Conditions | Reference |
| Standard Hydrogenation | Pd/C | H₂ gas | Methanol/Ethanol | Room temperature to elevated temperatures, atmospheric to high pressure | nih.gov |
| Catalytic Transfer Hydrogenation | Pd/C | Ammonium Formate | Methanol | Reflux temperature | mdma.ch |
| Catalytic Transfer Hydrogenation | Pd/C | 1,4-Cyclohexadiene | Ethanol | Room temperature, often with acetic acid | lookchem.com |
| Catalytic Transfer Hydrogenation | Pd/BaSO₄ | Ammonium Formate | Not specified | Mild conditions | |
| Hydrogenolysis | Pd/C, Nb₂O₅/C | H₂ gas | Not specified | Not specified | nih.gov |
Substitutions on the Benzyl Group:
Direct substitution reactions on the aromatic ring of the benzyl group without its removal are less common in the context of this specific molecule, as the primary interest often lies in de-protection to access the secondary amine. However, electrophilic aromatic substitution reactions on benzylamines are theoretically possible. The reactivity and regioselectivity of such reactions would be influenced by the activating, ortho-, para-directing nature of the alkylamine substituent. Standard electrophilic aromatic substitution conditions could potentially lead to the introduction of functional groups such as nitro, halo, or acyl groups on the phenyl ring.
Regioselectivity and Diastereoselectivity in Reactions of the Compound
The spirocyclic nature and the presence of multiple chiral centers in this compound introduce elements of regioselectivity and diastereoselectivity in its reactions.
Regioselectivity:
The compound presents two nitrogen atoms with different chemical environments: the exocyclic primary amine and the endocyclic tertiary amine. Reactions are expected to exhibit high regioselectivity. For instance, acylation or alkylation reactions would likely occur preferentially at the more nucleophilic and sterically accessible primary amine rather than the tertiary amine within the ring.
Diastereoselectivity:
The synthesis of related 5-azaspiro[2.4]heptane derivatives often employs stereoselective methods to control the configuration of the chiral centers. For instance, the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane has been achieved via highly enantioselective hydrogenation of a protected precursor, highlighting the importance of stereocontrol in this class of compounds.
Reactions involving the existing chiral centers of this compound are expected to proceed with some degree of diastereoselectivity, influenced by the steric hindrance imposed by the rigid spirocyclic framework. For example, the reduction of a ketone precursor, 5-benzyl-5-azaspiro[2.4]heptan-7-one, would likely lead to a mixture of diastereomeric amines, with the ratio depending on the reducing agent and the direction of hydride attack, which is governed by steric factors.
Redox Chemistry: Oxidation and Reduction Pathways
The redox chemistry of this compound involves the oxidation of the amine functionalities and the benzyl group, as well as the reduction of precursors to form the amine.
Oxidation:
The primary and tertiary amine centers, as well as the benzylic position, are susceptible to oxidation.
Oxidation of the Amine Groups: Primary amines can be oxidized to various products, including hydroxylamines, oximes, and nitriles, depending on the oxidizing agent and reaction conditions. researchgate.net Secondary and tertiary benzylamines can be oxidized to nitrones or undergo oxidative N-dealkylation. nih.govacs.org The use of peroxides, such as hydrogen peroxide or tert-butyl hydroperoxide, often in the presence of a metal or selenium catalyst, can effect these transformations. researchgate.net Lewis acid-catalyzed oxidation of benzylamines with tert-butyl hydroperoxide (TBHP) has been shown to yield benzamides. rsc.org
Oxidative De-benzylation: The N-benzyl group can be removed oxidatively. This can be an alternative to hydrogenolysis, particularly when other functional groups in the molecule are sensitive to reductive conditions.
| Oxidizing Agent | Catalyst | Potential Product(s) | Reference |
| Hydrogen Peroxide | Selenium Compounds | Hydroxylamine, Oxime, Nitrile | researchgate.net |
| tert-Butyl Hydroperoxide | Selenium Compounds | Nitrone | researchgate.net |
| Hydrogen Peroxide | Metal-free (in MeOH or CH₃CN) | Nitrone | nih.govacs.org |
| tert-Butyl Hydroperoxide | ZnBr₂ or FeCl₃ | Benzamide | rsc.org |
Reduction:
The primary route to this compound often involves the reduction of a precursor.
Reduction of Precursors: The amine functionality is commonly introduced by the reduction of a corresponding ketone, oxime, or imine. For instance, 5-benzyl-5-azaspiro[2.4]heptan-7-one can be reduced to the target amine via reductive amination or direct reduction followed by amination. The reduction of the related 5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one to an amine is a known transformation. msesupplies.com Common reducing agents for such transformations include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
The benzyl group itself is generally stable to these reducing conditions, which selectively target the carbonyl or imine functionality. The reduction of benzylamines typically requires harsher conditions, such as dissolving metal reductions (e.g., Na/NH₃), which would also likely affect other functional groups in the molecule. organic-chemistry.org
Applications of 5 Benzyl 5 Azaspiro 2.4 Heptan 7 Amine As a Versatile Synthetic Intermediate
Building Block for Diverse Spirocyclic and Fused-Ring Systems
The inherent strain and unique geometry of the spiro[2.4]heptane system in 5-Benzyl-5-azaspiro[2.4]heptan-7-amine make it an attractive starting material for the construction of a variety of spirocyclic and fused-ring architectures. The cyclopropane (B1198618) ring can undergo ring-opening reactions, while the piperidine (B6355638) ring can be modified through various C-N and C-C bond-forming strategies.
Research has demonstrated the utility of related azaspiro[2.4]heptane derivatives in the synthesis of complex heterocyclic systems. For instance, derivatives have been used as precursors for spiro-oxetane fused benzimidazoles, highlighting the potential to build upon the core spirocyclic motif. mdpi.com The synthesis of such fused systems often involves intramolecular cyclization reactions, where the pre-organized conformation of the spirocyclic starting material can facilitate the desired ring closure.
The following table summarizes examples of diverse ring systems synthesized from spirocyclic precursors:
| Starting Material Class | Resulting Ring System | Synthetic Strategy |
| Spirocyclic Oxetanes | Fused Benzimidazoles | Oxidative Cyclization |
| N-methylpiperidin-4-one | Dispirocyclic Amines | Condensation with Cyclic Ketones |
| Spiro[2.4]heptan-4-one | Spiro[2.4]heptane Prostaglandin Analogues | Conjugate Addition and Baeyer-Villiger Oxidation |
These examples underscore the role of spirocyclic compounds as versatile platforms for generating molecular diversity, a principle that extends to the applications of this compound.
Intermediate in the Synthesis of Non-Natural Amino Acid Analogues
Non-natural amino acids are crucial components in modern drug discovery, offering a means to introduce conformational constraints and novel pharmacophoric features into peptides and small molecules. mdpi.com The rigid scaffold of this compound makes it an excellent precursor for a specific class of non-natural amino acids, namely spirocyclic amino acid analogues.
The synthesis of such analogues often involves the transformation of the amine functionality into a carboxylic acid or a related group, while retaining the core spirocyclic structure. For example, derivatives of 5-azaspiro[2.4]heptane have been successfully converted into spirocyclic proline analogues. mdpi.com These conformationally restricted amino acids can be incorporated into peptides to induce specific secondary structures, such as β-turns, which are important for biological recognition processes. enamine.net
The general synthetic approach towards spirocyclic amino acids from intermediates like this compound can involve several key steps, as illustrated by related syntheses:
| Precursor Type | Target Amino Acid Analogue | Key Synthetic Transformations |
| Spiro[3.3]heptane derivatives | Spirocyclic Glutamic Acid Analogs | Strecker reaction, [2+2] cycloaddition |
| Spiro[2.3]hexane/Spiro[3.3]heptane monoesters | Spirocyclic α-Amino Acids | Curtius rearrangement, hydantoin (B18101) formation and hydrolysis |
| Bicyclo[2.1.0]pentane scaffold | Gamma-amino acids | Iodo-azidation, intramolecular enolate alkylation |
The development of synthetic routes to these novel amino acids is an active area of research, driven by their potential to enhance the properties of therapeutic peptides and other biologically active molecules. enamine.net
Precursor in the Development of Complex Molecular Architectures
The strategic placement of functional groups in this compound provides multiple points for elaboration, enabling its use as a precursor for highly complex molecular architectures. The secondary amine, the aromatic ring of the benzyl (B1604629) group, and the spirocyclic core itself can all be selectively modified to build intricate three-dimensional structures.
For instance, the synthesis of medium-sized rings (8-11 membered rings) is a significant challenge in organic chemistry, yet these structures are of great interest in medicinal chemistry. nih.gov Spirocyclic building blocks can serve as starting points for ring-expansion strategies to access these larger ring systems. While direct examples starting from this compound are not extensively documented, the principle is well-established with other cyclic systems.
Furthermore, the spirocyclic nature of this compound is a key feature in the design of molecules targeting specific biological macromolecules. The rigid framework can position key interacting groups in a precise orientation to fit into a binding pocket of an enzyme or receptor. This has been demonstrated in the development of Janus Kinase 1 (JAK1) inhibitors, where the 5-azaspiro[2.4]heptan-7-amine core structure plays a crucial role.
Use in Combinatorial Chemistry for Library Generation
Combinatorial chemistry has become an indispensable tool in drug discovery, allowing for the rapid synthesis and screening of large numbers of compounds to identify new lead structures. nih.govescholarship.org The versatility of this compound makes it an ideal scaffold for the generation of combinatorial libraries.
The secondary amine provides a convenient attachment point for a wide variety of building blocks through reactions such as acylation, alkylation, and reductive amination. The benzyl group can also be modified, for example, through aromatic substitution reactions, or it can be removed to reveal a primary amine for further diversification.
A typical combinatorial library synthesis utilizing a scaffold like this compound would involve parallel synthesis techniques, where the core scaffold is reacted with a diverse set of reagents in separate reaction vessels or on a solid support. scispace.com This approach enables the creation of a large library of related compounds, each with a unique combination of substituents.
The following table outlines a hypothetical combinatorial library synthesis based on the 5-azaspiro[2.4]heptane scaffold:
| Scaffold Position | Diversification Reaction | Example Reagents |
| Secondary Amine | Acylation | Acid chlorides, sulfonyl chlorides |
| Secondary Amine | Reductive Amination | Aldehydes, ketones |
| Benzyl Group (post-debenzylation) | N-Arylation | Aryl halides |
The resulting library of compounds can then be screened against a biological target to identify hits with the desired activity.
Strategic Incorporation of Amine and Benzyl Functionalities for Further Derivatization
The amine and benzyl functionalities of this compound are not merely passive components of the molecule but are strategically positioned for further chemical transformations. The secondary amine is a nucleophilic center and a site for introducing a wide range of substituents. The benzyl group serves as a common protecting group for the nitrogen atom, which can be removed under various conditions (e.g., hydrogenolysis) to unmask the secondary amine for subsequent reactions.
A related compound, 5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one, showcases how additional functional groups can be incorporated to expand the synthetic utility. msesupplies.com The oxime functionality in this derivative provides a reactive handle for transformations such as reduction to an amine or condensation to form heterocyclic rings. msesupplies.com
The strategic derivatization of the amine and the potential for debenzylation are key to the utility of this compound as a versatile intermediate. These features allow for a stepwise and controlled construction of more complex molecules, making it a valuable tool in the synthesis of novel compounds with potential applications in various fields of chemistry.
Mechanistic and Structure Activity Relationship Sar Studies of 5 Benzyl 5 Azaspiro 2.4 Heptan 7 Amine Derivatives
Rational Design of Derivatives for Modulating Biological Interactions
The rational design of derivatives based on the 5-benzyl-5-azaspiro[2.4]heptan-7-amine scaffold is a key strategy for developing compounds with tailored biological activities. The inherent rigidity of the spirocyclic system provides a fixed anchor, allowing researchers to systematically modify peripheral substituents to optimize interactions with specific biological targets. This approach has been successfully applied in the development of inhibitors for enzymes such as Janus kinases (JAKs) and in creating potent antibacterial agents. researchgate.netnih.gov
Design strategies often involve a combination of techniques, including:
Core Scaffold Modification: The core 5-azaspiro[2.4]heptan-7-amine structure is often combined with other pharmacologically active motifs. For instance, it has been linked with 7-deazapurine, a component of the drug tofacitinib, to create novel JAK1 selective inhibitors. researchgate.net
Substitution and Functionalization: Derivatives are synthesized by adding various functional groups to the core structure. A notable example is the addition of a cyanoacetyl group, which led to the identification of a highly potent and selective JAK1 inhibitor known as compound (R)-6c. researchgate.net
Bioisosteric Replacement: In the development of antibacterial agents, the spirocyclic amine has been incorporated into quinolone structures, a well-established class of antibiotics. This design strategy aims to enhance antibacterial potency and improve pharmacokinetic profiles. nih.gov
These rational design approaches leverage computational modeling and established structure-activity relationships to guide the synthesis of new molecules with improved efficacy and selectivity.
Investigation of Binding Affinities to Specific Molecular Targets (e.g., enzymes, receptors)
A primary focus for derivatives of this scaffold has been the Janus kinase (JAK) family of enzymes, which are critical mediators of cytokine signaling and key targets for inflammatory diseases. researchgate.net Specific derivatives have been engineered to exhibit high binding affinity for JAK1.
One such derivative, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile (compound (R)-6c), demonstrated a potent inhibitory concentration (IC50) of 8.5 nM against JAK1. researchgate.net Its affinity for the related enzyme JAK2 was significantly lower, with an IC50 of 790 nM, highlighting its selectivity. researchgate.net This high affinity and selectivity are crucial for developing targeted therapies with potentially fewer side effects. nih.gov
Another area of investigation is antibacterial activity. Novel quinolone derivatives incorporating the 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety have been designed and evaluated for their ability to inhibit bacterial growth, targeting essential bacterial enzymes like DNA gyrase. nih.gov
Binding Affinities of a Lead 5-Azaspiro[2.4]heptane Derivative
| Compound | Target Enzyme | IC50 (nM) | Selectivity (JAK2/JAK1) |
|---|---|---|---|
| (R)-6c | JAK1 | 8.5 | 48-fold |
| (R)-6c | JAK2 | 790 |
Role of Stereochemistry in Ligand-Target Recognition and Biological Specificity
Stereochemistry plays a pivotal role in the biological activity of 5-azaspiro[2.4]heptan-7-amine derivatives. The spirocyclic core contains chiral centers, meaning that the compounds can exist as different stereoisomers (enantiomers or diastereomers), and these isomers can interact differently with chiral biological targets like enzymes and receptors.
The development of JAK1 inhibitors provides a clear example of this principle. Research has specifically identified the (R)-enantiomer of the 5-azaspiro[2.4]heptan-7-amine core as the key component for achieving high selectivity and potency in JAK1 inhibition. researchgate.net The precise three-dimensional arrangement of the (R)-isomer allows for optimal fitting into the ATP-binding pocket of the JAK1 enzyme.
Conversely, for other applications, the opposite enantiomer may be preferred. For example, the synthesis of certain quinolone antibacterial agents specifically utilizes the (S)-7-amino-5-azaspiro[2.4]heptane moiety as a key intermediate. nih.gov This demonstrates that the desired biological specificity dictates which stereoisomer is pursued in drug design and synthesis. The ability to produce these compounds in an enantiomerically pure form, through methods like asymmetric hydrogenation, is therefore critical for research and development. nih.gov
Elucidation of Molecular Mechanisms of Action (e.g., enzyme inhibition/activation, pathway modulation)
The molecular mechanisms of action for these derivatives are directly linked to their intended biological targets.
JAK1 Inhibition: For derivatives designed as anti-inflammatory agents, the primary mechanism is the inhibition of JAK1 kinase activity. researchgate.net These compounds act as ATP-competitive inhibitors, binding to the kinase domain of the enzyme. This binding event blocks the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby interrupting the JAK/STAT signaling pathway. This pathway is crucial for the biological effects of numerous pro-inflammatory cytokines, so its inhibition is a key therapeutic strategy for diseases like rheumatoid arthritis. researchgate.netresearchgate.net Molecular docking studies have helped to visualize how these inhibitors fit into the JAK1 binding site, revealing key interactions that underpin their potency and selectivity. nih.gov
Antibacterial Action: In the case of antibacterial derivatives, the mechanism involves the inhibition of essential bacterial enzymes. Specifically, quinolone derivatives containing the 5-azaspiro[2.4]heptan-7-amine moiety are designed to target bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are vital for bacterial DNA replication, transcription, and repair. By inhibiting their function, the compounds prevent the bacteria from multiplying, ultimately leading to cell death.
In Vitro Cellular Assays: Exploring Compound Effects on Cell Lines and Gene Expression (e.g., inflammation, neuroprotection pathways)
In vitro cellular assays are essential for evaluating the biological effects of newly synthesized compounds in a controlled environment. For derivatives of this compound, these assays have been crucial in determining their potential as antibacterial agents.
Novel quinolone derivatives incorporating a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl group were tested for their antibacterial activity against a panel of respiratory pathogens. nih.gov These studies demonstrated that specific compounds, such as compound 2a , exhibited potent activity against both susceptible and multidrug-resistant strains of Streptococcus pneumoniae (MDRSP). nih.gov Such assays are critical for identifying lead compounds that can overcome existing antibiotic resistance mechanisms.
Mechanistic Studies in Model Organisms: Investigating Genetic and Developmental Impacts
Following promising in vitro results, lead compounds are often advanced to studies in model organisms to assess their efficacy and effects in a living system.
Anti-inflammatory Efficacy: The JAK1-selective inhibitor (R)-6c was evaluated in rat models of arthritis. The studies confirmed that the compound exhibited significant efficacy in both the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models, validating its anti-inflammatory potential in vivo. researchgate.net
Antibacterial Efficacy: The antibacterial compound 2a was tested in an experimental murine pneumonia model. The study demonstrated that the compound had excellent in vivo activity against infections caused by multidrug-resistant Streptococcus pneumoniae, confirming its therapeutic potential for treating respiratory tract infections. nih.gov
These studies in model organisms are a critical step in the drug development process, providing essential data on a compound's performance in a complex biological system before any consideration for human trials.
Structure-Kinase Selectivity Relationships (e.g., JAK1 selective inhibitors)
A major goal in modern kinase inhibitor design is achieving selectivity for a specific kinase isozyme to enhance efficacy and minimize off-target effects. Research on 5-azaspiro[2.4]heptan-7-amine derivatives has yielded significant insights into the structural requirements for JAK1 selectivity.
The development of second-generation JAK inhibitors has focused on moving away from pan-inhibitors (which block multiple JAKs) towards compounds that selectively target a single member, such as JAK1. nih.gov This is because the inhibition of other JAKs, particularly JAK2, has been linked to side effects like anemia and neutropenia. nih.gov
Structure-activity relationship (SAR) studies have revealed that specific structural modifications are key to achieving this selectivity. For compound (R)-6c , the combination of the rigid (R)-5-azaspiro[2.4]heptan-7-amine core with a cyanoacetyl group resulted in a 48-fold greater affinity for JAK1 over JAK2. researchgate.net Molecular modeling suggests this selectivity arises from the unique way the inhibitor fits into the slightly different ATP-binding pockets of the two kinases. Similarly, other studies on related scaffolds have shown that specific atomic interactions, such as a bond between an iodine atom on the inhibitor and a histidine residue (His-885) in JAK1, can be the source of high selectivity. nih.gov
Kinase Selectivity Profile of a Lead Derivative
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity Index (JAK2/JAK1) |
|---|---|---|---|
| (R)-6c | 8.5 | 790 | 48 |
Future Perspectives and Emerging Research Avenues for 5 Benzyl 5 Azaspiro 2.4 Heptan 7 Amine
Development of Green and Sustainable Synthetic Routes
Future research will likely focus on developing more environmentally benign and efficient methods for synthesizing 5-Benzyl-5-azaspiro[2.4]heptan-7-amine and its derivatives. Traditional multi-step syntheses can be resource-intensive, and the principles of green chemistry offer a roadmap for improvement.
One promising direction is the use of one-pot, multi-component reactions that can construct the complex spirocyclic framework in a single step from simple starting materials. rsc.orgnih.govrsc.orgnih.gov Such strategies improve atom economy and reduce waste by minimizing intermediate purification steps. For instance, a potential approach could involve a domino Knoevenagel/Michael/cyclization sequence, which has been successfully employed for other spiro compounds. nih.gov
The exploration of alternative energy sources, such as microwave irradiation, could also significantly shorten reaction times and improve yields, contributing to a more sustainable process. utrgv.edu Furthermore, the development of stereoselective catalytic methods, perhaps using recyclable nanocatalysts, would be a significant advancement, providing access to specific stereoisomers of the final compound with high efficiency. rsc.orgrsc.org Enzymatic or biocatalytic routes, which operate under mild conditions and often exhibit high stereoselectivity, represent another frontier for the green synthesis of chiral azaspiro[2.4]alkanes. chemrxiv.orgchemrxiv.org
Table 1: Potential Green Synthesis Strategies
| Strategy | Potential Advantages |
| Multi-component Reactions | Increased efficiency, reduced waste, simplified procedures. rsc.orgnih.govrsc.orgnih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, potentially higher yields. utrgv.edu |
| Heterogeneous Catalysis | Easy catalyst recovery and reuse, improved sustainability. rsc.orgrsc.org |
| Biocatalysis/Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. chemrxiv.orgchemrxiv.org |
Advanced Computational Modeling for Predictive Reactivity and Biological Activity
Computational chemistry offers powerful tools to predict the properties and potential applications of this compound, thereby guiding and accelerating experimental research. Density Functional Theory (DFT) calculations can be employed to understand the molecule's three-dimensional structure, conformational preferences, and electronic properties. mdpi.comnih.govresearchgate.netnih.gov This knowledge is crucial for predicting its reactivity in various chemical transformations.
Moreover, molecular docking simulations can be used to predict the binding affinity of this compound and its potential derivatives with various biological targets, such as enzymes and receptors. mdpi.commdpi.comnih.gov Given that related spirocyclic amines have shown activity as inhibitors of Janus Kinase (JAK) enzymes, computational screening against a panel of kinases could rapidly identify promising therapeutic targets. Such in silico studies can prioritize the synthesis of derivatives with the highest predicted activity, saving significant time and resources.
The combination of DFT and molecular dynamics simulations can also provide insights into the stability of the compound and its interactions with its biological targets over time, offering a more dynamic picture of its potential pharmacological action.
Table 2: Applications of Computational Modeling
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Prediction of molecular structure, stability, and reactivity. mdpi.comnih.govresearchgate.netnih.gov |
| Molecular Docking | Identification of potential biological targets and prediction of binding affinity. mdpi.commdpi.comnih.gov |
| Molecular Dynamics (MD) | Simulation of dynamic behavior and interactions with biological macromolecules. |
Exploration of Novel Functionalization Strategies
The future development of this compound as a versatile building block hinges on the exploration of novel functionalization strategies. The existing amine and the potential for modifications on the aromatic ring provide two immediate handles for derivatization.
A particularly promising area is late-stage functionalization (LSF), a powerful approach in medicinal chemistry that allows for the modification of a complex molecule at a late point in its synthesis. worktribe.comwikipedia.orgresearchgate.netresearchgate.net This enables the rapid generation of a diverse library of analogs from a common advanced intermediate. For instance, C-H activation methods could be developed to introduce new substituents onto the benzyl (B1604629) group or even the spirocyclic core itself, creating novel chemical diversity.
Furthermore, the amine group can be elaborated through a wide range of reactions, including acylation, alkylation, and reductive amination, to introduce various functional groups that can modulate the compound's physicochemical properties and biological activity. The development of efficient and regioselective methods for these transformations will be crucial. nih.gov
Integration with Automated Synthesis and High-Throughput Screening Platforms
To fully explore the chemical space around the this compound scaffold, future research will need to embrace automation and high-throughput methodologies. Automated synthesis platforms can significantly accelerate the production of a large and diverse library of derivatives. sygnaturediscovery.comyoutube.com This would involve the development of robust, reliable synthetic protocols that can be implemented on robotic systems.
Once a library of compounds is generated, high-throughput screening (HTS) can be employed to rapidly assess their biological activity against a wide array of targets. sygnaturediscovery.comnih.govnih.gov HTS allows for the testing of thousands of compounds in a short period, dramatically speeding up the hit identification phase of drug discovery. youtube.com The integration of automated synthesis and HTS creates a powerful cycle of design, synthesis, and testing that can efficiently identify promising lead compounds for further development. nih.gov
Uncovering New Academic Applications in Materials Science or Catalysis
Beyond its potential in medicinal chemistry, the unique structural and chiral properties of this compound suggest possible applications in other scientific domains.
In the field of asymmetric catalysis, chiral amines are known to be effective organocatalysts for a variety of transformations. researchgate.netacs.orgnih.govberkeley.edu The rigid, chiral scaffold of this compound could be exploited to develop novel catalysts for stereoselective reactions. For instance, related chiral spirodiphosphine ligands have shown excellent performance in rhodium-catalyzed asymmetric reactions. nih.gov
In materials science, spirocyclic compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to their rigid structures and unique photophysical properties. nih.govresearchgate.net Future research could explore whether derivatives of this compound exhibit interesting optical or electronic properties that could be harnessed for the development of new functional materials. The incorporation of this scaffold into larger polymeric structures could also lead to materials with novel properties.
Q & A
Q. Table 1. Optimization of Debenzylation Conditions
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| n(Ammonium formate) : n(Substrate) | 2.0 : 1 | 85.0 | |
| Pd/C Loading | 0.4 equivalents | 85.0 | |
| Reaction Time | 12 h | 85.0 |
Q. Table 2. JAK1 Inhibitor Selectivity Profile
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity Index (JAK2/JAK1) |
|---|---|---|---|
| (R)-6c | 8.5 | 410 | 48 |
| Tofacitinib | 112 | 20 | 0.18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
